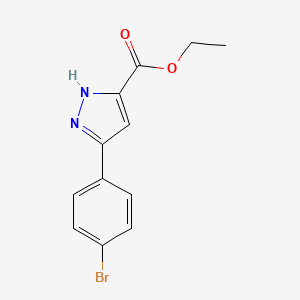

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347832 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-48-6 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-bromoacetophenone with ethyl diazoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate diazo compound, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group to an alcohol or reduce the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and dehalogenated products.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry: The compound can be used in the production of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Pyrazole derivatives with varying substituents exhibit differences in physicochemical properties, synthetic accessibility, and biological activities. Below is a detailed comparison of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with structurally related compounds:

Substituent Effects on Physical Properties

Key Observations :

- Halogen Substituents: Bromine (Br) and chlorine (Cl) substituents increase molecular weight and influence lipophilicity.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate introduces strong electron-withdrawing effects, altering solubility (e.g., slight solubility in DMSO) compared to bromophenyl analogs .

- Methoxy Groups : Methoxy (-OCH₃) substituents in compounds like Ethyl 4-bromo-3-(4-methoxyphenyl)-... increase polarity and hydrogen-bonding capacity, as evidenced by higher melting points (109–110°C vs. 157–158°C for fluorophenyl analogs) .

Structural Insights from Crystallography

- Packing Patterns : Mercury CSD analysis reveals that bromophenyl derivatives form denser crystal lattices compared to chlorophenyl analogs, influencing solubility and stability .

- Hydrogen Bonding : The ester carbonyl group in this compound participates in intermolecular hydrogen bonds, stabilizing the crystal structure .

Biological Activity

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11BrN2O2

- Molecular Weight : Approximately 295.13 g/mol

- CAS Number : 948292-48-6

The compound features a bromophenyl group , which enhances its binding affinity to biological targets, and a pyrazole ring that contributes to its structural stability. The ester group is significant as it may undergo hydrolysis to release an active carboxylic acid, facilitating further interactions with biological pathways .

This compound interacts with various enzymes and receptors, which can modulate multiple biochemical pathways. The presence of the bromine atom in the phenyl ring is believed to enhance the compound's pharmacological potential by increasing lipophilicity and improving receptor binding.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate significant activity against various pathogens, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

| Escherichia coli | 0.30 |

The compound showed bactericidal effects, inhibiting biofilm formation effectively .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can inhibit the growth of several types of cancer cells, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have reported that the compound exhibits antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activities. The results indicated promising antibacterial and anticancer properties, with effective inhibition of tumor growth in preclinical models .

- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound outperformed several analogs in terms of antimicrobial activity and cytotoxicity against cancer cells. This highlights the importance of structural modifications in enhancing biological efficacy .

- Mechanistic Insights : Molecular modeling studies have provided insights into the interaction profiles of this compound with specific proteins involved in cancer progression and microbial resistance mechanisms, further supporting its therapeutic potential .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes substitution with nucleophiles. For example:

- Suzuki-Miyaura Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. This forms carbon-carbon bonds for synthesizing extended aromatic systems .

- Amine Substitution : Treatment with primary/secondary amines (e.g., piperidine) under basic conditions replaces bromine with amine groups, producing pyrazole-arylamine hybrids .

Table 1: Substitution Reaction Conditions

| Reagent | Catalyst/Base | Solvent | Temperature | Product Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80°C | 72–85% | |

| Piperidine | K₂CO₃ | DMF | 70°C | 68% |

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl in ethanol converts the ester to 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.

- Basic Hydrolysis : NaOH in aqueous THF yields the sodium salt of the carboxylic acid, useful for further derivatization .

Oxidation and Reduction

- Oxidation : Using K₂S₂O₈ in acetonitrile with H₂SO₄ as a catalyst oxidizes dihydropyrazole intermediates to aromatic pyrazoles (75–80% yield) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the bromophenyl group to phenyl, though this is less common due to competing ester hydrolysis.

Ring-Opening and Cyclization

Epoxide intermediates derived from alkylation undergo amine-induced ring-opening, followed by cyclization to form fused diazepinone systems (e.g., tetrahydro-4H-pyrazolo[1,5-a] diazepin-4-ones) .

Mechanism:

- Epoxide Formation : Alkylation with 2-(chloromethyl)oxirane yields ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate .

- Amine Attack : Nucleophilic opening of the epoxide by amines (e.g., benzylamine) at the less hindered site.

- Cyclization : Intramolecular ester-amine condensation forms a seven-membered ring .

Heterocyclic Condensations

The pyrazole ring participates in cyclocondensation with:

- Hydrazines : Forms triazolo-pyrazole hybrids under refluxing ethanol.

- Carbonyl Compounds : Reacts with α,β-unsaturated ketones to generate fused pyrazolo-pyran derivatives .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position.

- Halogenation : Electrophilic bromination or chlorination occurs under mild conditions (e.g., NBS in CCl₄).

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, and how is purity ensured?

Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with 4-bromophenyl hydrazine. A typical procedure involves refluxing this compound (0.02 mol) with benzyl chloride (0.0024 mol) and potassium carbonate (0.02 mol) in acetonitrile for 5 hours . Post-reaction, purification is achieved through silica gel column chromatography using ethyl acetate/petroleum ether (1:4) as the eluent, yielding ~81% purity. Thin-layer chromatography (TLC) monitors reaction completion, and recrystallization in ethyl acetate produces X-ray-quality crystals .

Q. Key Data :

- Reaction Conditions : Reflux in acetonitrile, 5 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).

- Yield : 70–81% .

Q. How is the crystal structure of this compound determined, and what software is used?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD detector is employed. Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXS-97 and refined using SHELXL-2018 . Hydrogen atoms are placed geometrically and refined with riding models. The refinement process includes checks for torsional angles and intermolecular interactions (e.g., C–H···O bonds) .

Q. Key Data :

- Crystal System : Monoclinic, space group P21/n.

- Unit Cell Parameters :

- a = 10.5656 Å, b = 15.3433 Å, c = 11.5706 Å

- β = 111.506°, V = 1745.1 ų, Z = 4 .

- R-Factor : Typically <0.05 for high-resolution data .

Advanced Research Questions

Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in derivatives?

Methodological Answer :

- 1H NMR : Peaks at δ 13.38 (s, 1H, pyrazole NH), 8.61 (s, 1H, aromatic H), and 4.21 (q, 2H, ester CH2) confirm the core structure .

- IR : Stretching vibrations at 1700–1720 cm⁻¹ (ester C=O) and 1540–1560 cm⁻¹ (pyrazole ring) .

- Emission Spectroscopy : In polar solvents like DMSO, λem = 356 nm indicates intramolecular charge transfer .

Data Contradictions :

Discrepancies in NH proton shifts (e.g., δ 11.01 vs. δ 13.38) may arise from solvent polarity or hydrogen bonding. Verify via temperature-dependent NMR .

Q. What computational methods validate experimental structural and electronic properties?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09 at B3LYP/6-311G** level) predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to confirm tautomeric forms .

Q. Key Findings :

Q. How are structure-activity relationships (SAR) analyzed for antimicrobial activity?

Methodological Answer : Derivatives are screened against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values). Substituent effects are quantified:

Q. How to address contradictions in pharmacological data across studies?

Methodological Answer : Inconsistent IC50 values may stem from assay conditions (e.g., serum concentration, cell lines). Standardize protocols:

Q. What strategies improve solubility via cocrystallization?

Methodological Answer : Co-crystallize with coformers like succinic acid or caffeine. Screen using slurry crystallization in ethanol/water (1:1). Monitor via powder XRD:

- Successful Cocrystal : Diffraction peaks at 2θ = 12.4°, 15.7° .

- Solubility Enhancement : 3.5-fold increase in phosphate buffer (pH 7.4) .

Q. How to optimize reaction conditions for scale-up?

Methodological Answer : Compare traditional reflux with microwave-assisted synthesis:

- Microwave Conditions : 100°C, 30 minutes, 80% yield (vs. 5 hours for reflux) .

- Green Chemistry Metrics :

- PMI (Process Mass Intensity) : 8.2 (microwave) vs. 15.6 (reflux).

- E-Factor : 2.1 (microwave) vs. 4.7 (reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.